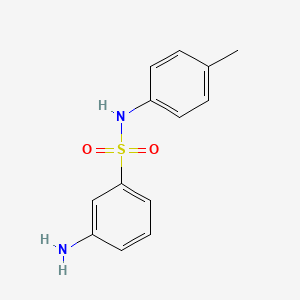

3-Amino-N-(p-tolyl)benzenesulfonamide

Descripción general

Descripción

3-Amino-N-(p-tolyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S1. It has a molecular weight of 262.33 g/mol1. The IUPAC name for this compound is 3-amino-N-(4-methylphenyl)benzenesulfonamide1.

Synthesis Analysis

A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions has been reported2. This method involves the reduction of nitro compounds and in-situ production of amine compounds2. The electrophile generation mechanism is the cathodic reduction of the nitro compound to the hydroxylamine compound and then the anodic oxidation of the hydroxylamine to the nitroso compound2.

Molecular Structure Analysis

The InChI string for 3-Amino-N-(p-tolyl)benzenesulfonamide is InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H31. The Canonical SMILES is CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N1.

Chemical Reactions Analysis

Currently, there is no specific information available about the chemical reactions involving 3-Amino-N-(p-tolyl)benzenesulfonamide.Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 2.1, indicating its lipophilicity1. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors1. The compound has a rotatable bond count of 31. The exact mass and monoisotopic mass of the compound are both 262.07759887 g/mol1. The topological polar surface area is 80.6 Ų1. The compound has a heavy atom count of 181.Aplicaciones Científicas De Investigación

-

Anticancer and Antimicrobial Agents

- Field : Pharmaceutical Chemistry

- Application : Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents .

- Method : The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines .

- Results : Some of the synthesized compounds showed significant inhibitory effect against cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX .

-

Various Biological Activities

- Field : Medicinal Chemistry

- Application : Triazole-benzenesulfonamide hybrids have been found to possess a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic etc .

- Method : The hybridization of triazoles and benzenesulfonamides represents an advanced approach in the synthesis of more potent therapeutic candidates .

- Results : Several molecules having such benzenesulfonamide and triazole hybrid units in their structure have been synthesized and evaluated for various biological activities .

-

Anticancer Activity

- Field : Pharmaceutical Chemistry

- Application : 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs have been synthesized and evaluated for in vitro anticancer activity against different cell lines .

- Method : The study involved the synthesis of new 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives and their evaluation for anti-proliferative activity against various cancer cell lines .

- Results : Most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines. Compounds 4b, 4d, 5d, and 5g were the most potent, with IC50 values ranging from 1.98 to 2.72 μM in different cell lines .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades .

- Method : The compound was synthesized by the amidation reaction and its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results : The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed. Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : Sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . For example, SLC-0111, sulofenur, indisulam and pozapanib have been proven to have good anticancer effects, and are currently applied in clinical trials .

- Method : The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .

- Results : The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

-

Antimicrobial Activities

- Field : Pharmaceutical Chemistry

- Application : 1,2,3-triazole hybrids with amine-ester functionality have been found to possess a wide spectrum of biological activities such as antimicrobial activities .

- Method : The hybridization of 1,2,3-triazoles and benzenesulfonamides represents an advanced approach in the synthesis of more potent therapeutic candidates .

- Results : Several molecules having such benzenesulfonamide and 1,2,3-triazole hybrid units in their structure have been synthesized and evaluated for various biological activities .

Safety And Hazards

Currently, there is no specific safety and hazard information available for 3-Amino-N-(p-tolyl)benzenesulfonamide.

Direcciones Futuras

There is no specific information available about the future directions of research or applications for 3-Amino-N-(p-tolyl)benzenesulfonamide.

Please note that this information is based on the available resources and may not be fully comprehensive.

Propiedades

IUPAC Name |

3-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUKEJXSNPJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588539 | |

| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(p-tolyl)benzenesulfonamide | |

CAS RN |

372096-56-5 | |

| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

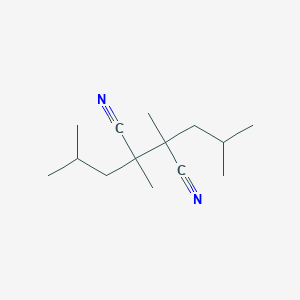

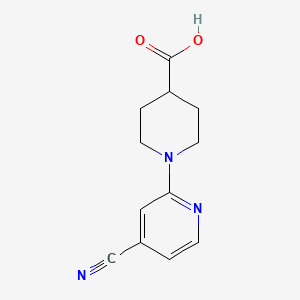

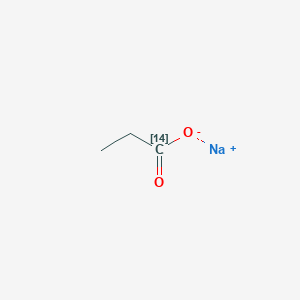

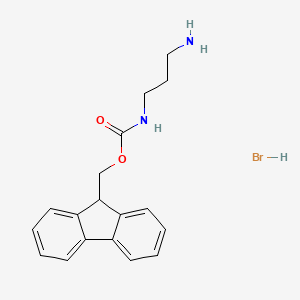

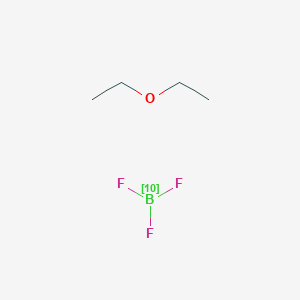

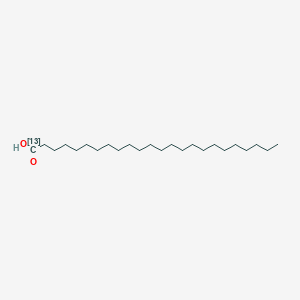

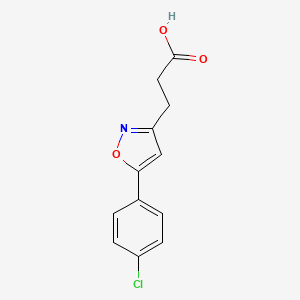

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)

![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)

![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)